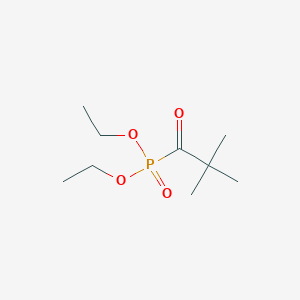
Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester is an organophosphorus compound with the molecular formula C9H19O4P It is a diethyl ester derivative of phosphonic acid, characterized by the presence of a 2,2-dimethyl-1-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester can be synthesized through the esterification of phosphonic acid with diethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Phosphonic acid+Diethyl alcohol→Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release phosphonic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its reactivity with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, dimethyl ester
- Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, monoethyl ester
- Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, triethyl ester
Uniqueness
Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester is unique due to its specific ester configuration and the presence of the 2,2-dimethyl-1-oxopropyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
1489-89-0 |
|---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C9H19O4P/c1-6-12-14(11,13-7-2)8(10)9(3,4)5/h6-7H2,1-5H3 |
InChI Key |
RPMLFEYJLCDKFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)C(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
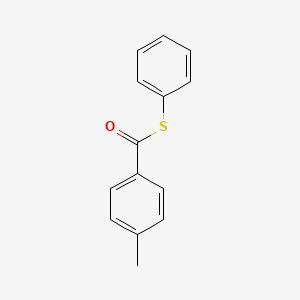
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
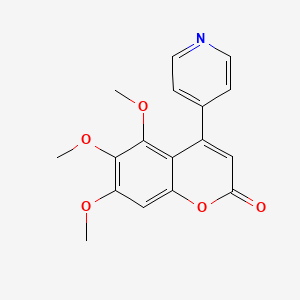

![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

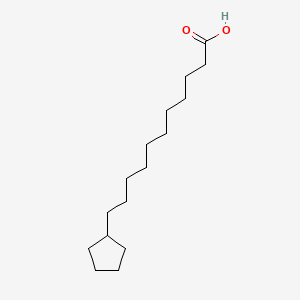

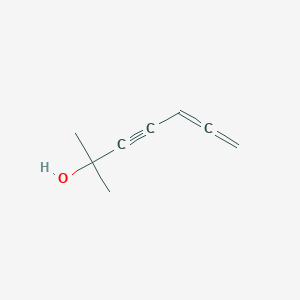

![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
